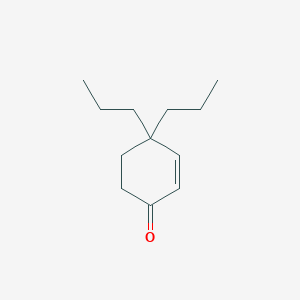

4,4-Dipropylcyclohex-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of cyclohexenone derivatives typically involves strategies that allow for the introduction of substituents at specific positions on the cyclohexene ring. Although specific literature on 4,4-Dipropylcyclohex-2-en-1-one synthesis is not directly found, analogous methods can be inferred from similar compounds. For instance, cyclopropene derivatives have been synthesized through treatment with methyllithium followed by protonation, leading to dimerization and trimerization reactions indicative of the synthetic versatility of cyclohexene compounds (Lee & Chang, 2004).

Molecular Structure Analysis

The molecular structure of cyclohexenone derivatives, including 4,4-Dipropylcyclohex-2-en-1-one, is crucial for understanding their chemical reactivity and properties. Studies on similar compounds reveal detailed insights into their molecular and crystal structures through X-ray crystallography, indicating the importance of intermolecular interactions in determining their structural characteristics (Taffenko, Bogdan, & Aslanov, 1994).

Chemical Reactions and Properties

Cyclohexenone derivatives undergo a variety of chemical reactions, including photocycloaddition, 1,3-dipolar cycloaddition, and thermal rearrangement, reflecting their reactive nature and the influence of their molecular structure on their chemical behavior. For instance, photocycloaddition reactions of 2-acylcyclohex-2-enones demonstrate the selective formation of cycloaddition products, highlighting the reactivity of the cyclohexenone moiety (Ferrer & Margaretha, 2001).

Physical Properties Analysis

The physical properties of 4,4-Dipropylcyclohex-2-en-1-one and related compounds are influenced by their molecular structure. These properties include melting and boiling points, solubility in various solvents, and crystallinity, which are essential for their application in different areas of chemistry and materials science. Although specific data on 4,4-Dipropylcyclohex-2-en-1-one are not available, analogous compounds exhibit unique thermotropic liquid crystalline properties, indicating potential for applications in advanced materials (Aly, El-Khawaga, Hussein, & Sayed, 2013).

Chemical Properties Analysis

The chemical properties of 4,4-Dipropylcyclohex-2-en-1-one, including reactivity towards various chemical reagents, stability under different conditions, and potential for undergoing specific chemical transformations, are central to its applications in synthesis and material science. Similar cyclohexenone derivatives demonstrate a wide range of chemical behaviors, from cycloaddition reactions to rearrangements, reflecting the rich chemistry of these compounds (Brandi, Carli, Guarna, & Sarlo, 1988).

Scientific Research Applications

Novel Trimerization and Dimerization Reactions

Novel Ene Trimerization of 1-Phenylcyclopropene : This research outlines the synthesis of 1-phenylcyclopropene and its subsequent ene dimerization and trimerization, showcasing the compound's potential in creating complex organic structures through novel reaction pathways (Lee & Chang, 2004).

Photochemistry and Photorearrangement

Highly Efficient Aryl Migration Enone Photorearrangement : The study investigates the photolysis of trans-1,4,4,4-tetraphenylbut-2-en-1-one, highlighting the aryl migration and rearrangement processes. This research may provide insights into photoreaction mechanisms relevant to compounds like 4,4-Dipropylcyclohex-2-en-1-one (Scheffer & Vishnumurthy, 2003).

Corrosion Inhibition

2-Amino-5-nitro-4,6-diarylcyclohex-1-ene-1,3,3-tricarbonitriles as Corrosion Inhibitors : This research demonstrates the effectiveness of certain cyclohexene derivatives as corrosion inhibitors for mild steel in acidic environments, suggesting potential industrial applications for similar compounds (Verma, Quraishi, & Singh, 2015).

Heck Reaction Catalysis

Catalyzed Heck Reaction : The study on tetraphosphine/palladium catalysts efficiently catalyzing the Heck reaction of aryl halides with alkenes, including cyclic alkenes, could provide a foundation for understanding how 4,4-Dipropylcyclohex-2-en-1-one might participate or be synthesized in similar reactions (Berthiol, Doucet, & Santelli, 2003).

properties

IUPAC Name |

4,4-dipropylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O/c1-3-7-12(8-4-2)9-5-11(13)6-10-12/h5,9H,3-4,6-8,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKTMYZCCZPTLFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCC(=O)C=C1)CCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403422 |

Source

|

| Record name | 4,4-dipropylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Dipropylcyclohex-2-en-1-one | |

CAS RN |

60729-41-1 |

Source

|

| Record name | 4,4-dipropylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![p-Ethylcalix[7]arene](/img/structure/B43631.png)